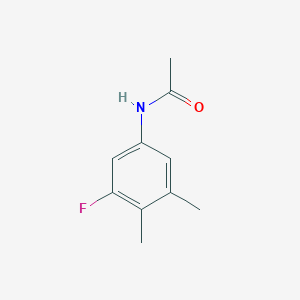

N-(3-Fluoro-4,5-dimethylphenyl)-acetamide

Description

Overview of N-Substituted Acetamides in Medicinal Chemistry Research

N-substituted acetamides are a prevalent motif in medicinal chemistry, valued for their role as a stable amide linkage in a wide array of therapeutic agents. sigmaaldrich.com The acetamide (B32628) group can participate in hydrogen bonding, a crucial interaction for molecular recognition at biological targets. sigmaaldrich.com The exploration of various substituents on the phenyl ring and the acetamide nitrogen allows for the systematic modification of a compound's absorption, distribution, metabolism, and excretion (ADME) properties. Researchers have synthesized and evaluated numerous series of N-substituted acetamide derivatives for a range of biological activities, including as potential anticancer, anti-inflammatory, and antimicrobial agents. nih.govtubitak.gov.tr

Significance of Fluorine and Dimethyl Substituents in Aromatic Amides

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry. The small size and high electronegativity of the fluorine atom can significantly alter a molecule's properties. It can enhance metabolic stability by blocking sites susceptible to oxidation, increase binding affinity to target proteins, and improve membrane permeability by modulating lipophilicity. nih.gov

Similarly, dimethyl groups, particularly when positioned on an aromatic ring, can influence a compound's biological profile. These groups can provide steric hindrance that protects adjacent functional groups from metabolic degradation. chemicalbook.com They also contribute to the molecule's lipophilicity, which can affect its ability to cross biological membranes. The specific placement of methyl groups can lock the molecule into a preferred conformation for optimal interaction with a biological target. chemicalbook.com

Contextualization of N-(3-Fluoro-4,5-dimethylphenyl)-acetamide within Chemical Series Development

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structure suggests its likely role as a member of a chemical library or a specific series of investigational compounds. The synthesis of such compounds is often undertaken to explore structure-activity relationships (SAR). For instance, in the development of kinase inhibitors or other targeted therapies, chemists systematically vary substituents on a core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The combination of fluorine and dimethyl groups on the phenyl ring of an acetamide provides a unique substitution pattern that would be valuable in such an SAR study.

The precursor, 4-Fluoro-3,5-dimethylaniline, is a known chemical entity, and its derivatives are likely synthesized to serve as analytical standards or as building blocks in the creation of more complex molecules. Research into the rapid functionalization of aryl metals has utilized similar substituted anilines to develop new synthetic methodologies, a context in which this compound could be synthesized as a proof-of-concept molecule or for characterization purposes.

Research Objectives and Scope for this compound Investigations

Given the limited specific research on this compound, the objectives for its investigation would likely be foundational. A primary objective would be its synthesis and complete physicochemical characterization. This would involve detailing its melting point, solubility, and spectral data (NMR, IR, MS).

A subsequent research scope would be to evaluate its biological activity across a panel of relevant assays. Based on its structural similarity to other biologically active phenylacetamides, it could be screened for anticancer, anti-inflammatory, or antimicrobial properties. nih.govtubitak.gov.tr Furthermore, its properties as a chemical probe or an intermediate in the synthesis of more complex target molecules would be a valid area of investigation. The compound's well-defined substitution pattern makes it an ideal candidate for inclusion in computational and SAR studies to build predictive models for the design of new therapeutic agents.

Compound Data

Below are the known properties for this compound.

| Property | Value | Source |

| CAS Number | 930599-55-6 | |

| Molecular Formula | C₁₀H₁₂FNO | |

| Molecular Weight | 181.21 g/mol | |

| Physical Form | Solid | |

| Purity | 97% |

Structure

3D Structure

Properties

IUPAC Name |

N-(3-fluoro-4,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c1-6-4-9(12-8(3)13)5-10(11)7(6)2/h4-5H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLQOISALXIQCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)F)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501275057 | |

| Record name | N-(3-Fluoro-4,5-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501275057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930599-55-6 | |

| Record name | N-(3-Fluoro-4,5-dimethylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930599-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Fluoro-4,5-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501275057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Investigations of N 3 Fluoro 4,5 Dimethylphenyl Acetamide

Conformational Analysis and Molecular Modeling Studies

Conformational analysis is pivotal in understanding the structure-activity relationships of bioactive molecules. For N-arylacetamides, the orientation of the acetamide (B32628) group relative to the phenyl ring is a key determinant of its properties.

Molecular modeling studies on related compounds, such as N-(3,4-dimethylphenyl)acetamide, reveal that the acetamide group is typically planar or nearly planar. nih.govresearchgate.net The conformation of the N-H bond in relation to the substituents on the aromatic ring is a subject of interest. For instance, in N-(3,4-dimethylphenyl)acetamide, the N-H bond is observed to be syn to the 3-methyl substituent. nih.gov This preference is influenced by steric and electronic interactions between the amide group and the ring substituents.

In the case of N-(3-Fluoro-4,5-dimethylphenyl)-acetamide, it is anticipated that the molecule will also adopt a largely planar conformation with respect to the amide side chain and the phenyl ring. The dihedral angle between the amide group and the phenyl ring is a critical parameter. In a related molecule, N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, this dihedral angle is significant, at 87.30 (5)°. iucr.org However, for this compound, a smaller dihedral angle is expected, promoting conjugation between the nitrogen lone pair and the aromatic system, a common feature in acetanilides. nih.gov

Table 1: Predicted Torsional Angles and Dihedral Angles for this compound

| Parameter | Predicted Value (°) |

| C(aryl)-N-C(carbonyl)-C(methyl) | ~180 |

| H-N-C(carbonyl)-C(methyl) | ~0 |

| Dihedral Angle (Amide Plane vs. Phenyl Plane) | 15 - 35 |

Note: These values are estimations based on structurally similar compounds.

Intermolecular interactions, particularly hydrogen bonding, play a crucial role in the solid-state structure of these compounds. It is expected that molecules of this compound will form chains via N-H···O hydrogen bonds, a common motif observed in other N-arylacetamides. nih.gov

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules. nih.govmdpi.comresearchgate.net These calculations can provide insights into molecular orbital energies, charge distribution, and reactivity.

For this compound, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis is another valuable technique that can be used to understand charge distribution and intramolecular interactions. nih.gov The analysis of partial charges on the atoms of this compound would likely show a negative charge concentration on the oxygen and nitrogen atoms of the acetamide group, as well as on the fluorine atom. This information is crucial for predicting sites of electrophilic and nucleophilic attack.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -0.5 to -1.5 eV |

| HOMO-LUMO Gap | 5.0 to 7.0 eV |

| Dipole Moment | 2.5 to 3.5 Debye |

Note: These values are estimations based on DFT calculations of analogous molecules.

Molecular Electrostatic Potential (MEP) maps are also useful for visualizing the charge distribution and predicting reactivity. researchgate.net For this compound, the MEP would likely show negative potential (red/yellow regions) around the carbonyl oxygen and the fluorine atom, indicating their susceptibility to electrophilic attack. The hydrogen atom of the N-H group would exhibit a positive potential (blue region), highlighting its role as a hydrogen bond donor.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net This method is widely used in drug discovery to understand how a ligand might interact with a protein target at the atomic level.

Given that many acetamide derivatives exhibit biological activity, it is plausible that this compound could interact with various biological targets. nih.gov Docking studies on similar compounds have revealed key interactions that contribute to binding affinity. These interactions often include:

Hydrogen Bonding: The N-H and C=O groups of the acetamide moiety are capable of forming hydrogen bonds with amino acid residues in a protein's active site. researchgate.net

Hydrophobic Interactions: The dimethylphenyl group can engage in hydrophobic interactions with nonpolar residues.

Pi-Stacking: The aromatic ring can participate in pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

For instance, in a study of novel 1,3,4-oxadiazole derivatives containing an acetamide linkage, hydrogen bonding and hydrophobic interactions with the active site of Factor Xa were identified as crucial for binding. researchgate.net Similarly, docking studies of other acetamide-containing compounds have shown interactions with a range of protein targets, including enzymes and receptors. researchgate.net

Table 3: Potential Interacting Residues for this compound in a Hypothetical Active Site

| Interaction Type | Potential Amino Acid Residues |

| Hydrogen Bond Donor | Asp, Glu |

| Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln |

| Hydrophobic Interaction | Leu, Val, Ile, Ala |

| Pi-Stacking | Phe, Tyr, Trp |

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

DFT is a valuable tool not only for understanding electronic structure but also for elucidating reaction mechanisms. mdpi.com By calculating the energies of reactants, products, and transition states, DFT can provide insights into the feasibility and kinetics of a chemical reaction.

For N-arylacetamides, potential reactions of interest include electrophilic aromatic substitution, hydrolysis of the amide bond, and thermal decomposition. DFT calculations can help to:

Identify the most likely reaction pathways: By comparing the activation energies of different possible routes, the most favorable pathway can be determined.

Characterize transition state structures: This provides a detailed picture of the geometry of the molecule at the peak of the energy barrier.

Predict reaction rates: Through transition state theory, the calculated activation energies can be used to estimate reaction rate constants.

A study on the electrophilic aromatic fluorination of N-arylacetamides utilized computational methods to determine partial charge distributions, which successfully supported the experimentally observed regiochemistry. researchgate.net In the case of this compound, DFT could be used to predict the regioselectivity of further electrophilic substitutions on the aromatic ring.

DFT has also been employed to study the gas-phase decomposition mechanisms of N-substituted diacetamides. mdpi.com These studies often reveal pericyclic transition states, such as a six-membered ring for the elimination of acetic acid. Similar mechanistic investigations could be applied to understand the thermal stability and degradation pathways of this compound.

Table 4: Hypothetical Activation Energies for Reactions of this compound Calculated by DFT

| Reaction | Predicted Activation Energy (kcal/mol) |

| Acid-catalyzed Hydrolysis | 20 - 30 |

| Base-catalyzed Hydrolysis | 15 - 25 |

| Electrophilic Nitration | 10 - 18 |

Note: These are illustrative values and would require specific DFT calculations for confirmation.

Biological Activity Profiling and Structure Activity Relationship Sar Studies

Exploration of Biological Targets and Pathways

The N-phenylacetamide scaffold is a versatile pharmacophore that has been incorporated into inhibitors of various enzymes.

Analogues of N-(3-Fluoro-4,5-dimethylphenyl)-acetamide have demonstrated inhibitory activity against several enzymes, including urease, carbonic anhydrase, butyrylcholinesterase, α-glucosidase, and α-amylase.

For instance, a series of N-arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate were evaluated for their urease inhibitory potential. Several of these compounds exhibited potent inhibition, with IC50 values significantly lower than the standard inhibitor, thiourea. royalsocietypublishing.org The study highlighted that the nature and position of substituents on the N-phenyl ring played a crucial role in the inhibitory activity. royalsocietypublishing.org

In another study, N-(4-bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)acetamide was identified as a potent inhibitor of both α-glucosidase and α-amylase. nih.gov This suggests that the N-arylacetamide moiety is a key structural feature for the inhibition of these carbohydrate-metabolizing enzymes. nih.gov

Furthermore, substituted acetamide (B32628) derivatives have been investigated as butyrylcholinesterase (BChE) inhibitors for potential use in Alzheimer's disease treatment. nih.gov One of the most potent compounds identified had an IC50 value of 3.94 μM. nih.gov This indicates that the acetamide scaffold can be optimized to effectively inhibit cholinesterases.

While no direct inhibition data for this compound is available, the findings for these analogues suggest that it could be a candidate for screening against these and other enzymes. The specific substitution pattern of a fluorine atom at the 3-position and methyl groups at the 4- and 5-positions would likely modulate its inhibitory potency and selectivity.

Table 1: Enzyme Inhibition Data for N-Arylacetamide Analogues

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| N-(Aryl)-1,2-benzothiazine-3-carboxylate acetamide derivatives | Urease | 9.8 - 20.7 | royalsocietypublishing.org |

| N-(4-bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)acetamide | α-Glucosidase | - | nih.gov |

| N-(4-bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)acetamide | α-Amylase | - | nih.gov |

| Substituted acetamide derivative 8c | Butyrylcholinesterase (BChE) | 3.94 | nih.gov |

Note: The table presents data for analogues of this compound to illustrate the potential enzymatic inhibitory activities of this class of compounds.

There is currently no publicly available information regarding receptor binding studies specifically for this compound or its very close analogues. However, the broad biological activities of N-arylacetamides suggest that some members of this class may interact with various receptors. Future research could explore the binding affinity of this compound for different receptor types to elucidate its pharmacological profile.

In Vitro Mechanistic Investigations

The mechanisms of action for N-arylacetamides are diverse and depend on the specific biological target.

Cell-based assays have been instrumental in understanding the biological effects of N-arylacetamide analogues. For example, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were evaluated for their antitubercular activity against M. tuberculosis H37Rv. mdpi.com The most potent compound, 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide, exhibited a minimum inhibitory concentration (MIC) of 4 μg/mL. mdpi.com Such assays are crucial for identifying the cellular pathways affected by these compounds.

In another study, N-phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized and tested for their antibacterial activity. nih.gov The compound N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide was found to be effective against Xanthomonas oryzae pv. Oryzae (Xoo), with an EC50 value of 156.7 µM. nih.gov Scanning electron microscopy revealed that this compound caused rupture of the bacterial cell membrane, providing insight into its mechanism of action. nih.gov

N-arylacetamides have been shown to modulate various cellular processes. For instance, certain 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides have demonstrated neuroprotective effects by protecting PC12 cells from damage induced by sodium nitroprusside. nih.gov This suggests that compounds with this scaffold could modulate cellular pathways involved in neuroprotection.

The anticancer activity of some N-arylacetamide derivatives has also been reported. researchgate.net These compounds likely exert their effects by interfering with cellular processes essential for cancer cell growth and survival. The specific mechanisms, which could include apoptosis induction or cell cycle arrest, would need to be investigated for individual compounds like this compound.

Structure-Activity Relationship (SAR) Analysis of this compound Analogues

The biological activity of N-arylacetamides is highly dependent on the nature and position of substituents on the aromatic ring. oncodesign-services.comcollaborativedrug.com

For a series of N-arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate tested for urease inhibition, the presence of electron-donating or electron-withdrawing groups on the N-phenyl ring significantly influenced their potency. royalsocietypublishing.org This highlights the importance of the electronic environment of the phenyl ring in binding to the enzyme's active site.

In the case of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives with antitubercular activity, the substitution pattern on the N-phenyl ring was critical. mdpi.com The most potent compound in the series had a nitro group at the ortho position of the N-phenyl ring, suggesting that this specific substitution enhances activity. mdpi.com

The position of substituents also plays a key role. For example, in a study on the biological activities of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine, it was found that methyl substitution at the meta and para positions resulted in greater antifungal and antibacterial activities compared to ortho substitution. researchgate.net

For this compound, the fluorine at the 3-position and the two methyl groups at the 4- and 5-positions create a unique substitution pattern. The fluorine atom, being highly electronegative, can alter the pKa of the amide proton and form hydrogen bonds, which can influence binding to biological targets. researchgate.netnih.gov The dimethyl substitution pattern will affect the lipophilicity and steric profile of the molecule, which are also critical determinants of biological activity. A systematic SAR study involving modification of these substituents would be necessary to fully understand their contribution to the biological profile of this specific compound.

Impact of Fluoro Substitution on Biological Efficacy

The introduction of a fluorine atom into a phenyl ring can significantly modulate a molecule's biological properties. In the context of N-phenylacetamide derivatives, the position of the fluoro substituent is a critical determinant of potency. Research on related compounds has shown that fluorine substitution can lead to a wide range of effects on biological activity.

Studies on other N-phenylacetamide derivatives have also highlighted the importance of halogen substitutions. For example, in a series of antifungal N-phenylacetamide-incorporated 1,2,3-triazoles, chloro-substituted analogs demonstrated notable activity. rsc.org While not a direct correlation, this underscores the general principle that halogenation is a key strategy in modulating the biological profile of this class of compounds.

| Compound Series | Substitution Position | Observed Effect on Potency | Reference |

|---|---|---|---|

| Aryl Acetamide Triazolopyridazines | 4-Fluoro | Enhancement | nih.gov |

| Aryl Acetamide Triazolopyridazines | 2-Fluoro | Decrease | nih.gov |

| Aryl Acetamide Triazolopyridazines | 3,5-Difluoro | 5-fold Decrease (compared to dichloro analog) | nih.gov |

Role of Acetamide Linker in Pharmacophore Development

The acetamide linker (-NHCO-CH3) is a common structural motif in medicinal chemistry, often serving as a key component of a pharmacophore. It can act as a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group), facilitating crucial interactions with biological targets. The planarity of the amide bond also imparts a degree of conformational rigidity to the molecule.

In the context of N-phenylacetamide derivatives, the acetamide group is central to their biological activity. For example, in the development of antiparasitic agents, acetamide derivatives showed improved potency over their urea (B33335) counterparts. nih.gov This highlights the specific requirement of the acetamide linker for optimal activity in that particular series. The structural conformation of the acetamide group, such as the syn or anti relationship between the N-H and C=O bonds, can also influence molecular packing in the solid state and interactions with target proteins. researchgate.net

The acetamide linker has been incorporated into a wide array of biologically active molecules, including anticancer, nih.gov antidepressant, nih.gov and antibacterial agents. mdpi.comresearchgate.net This versatility underscores its importance as a privileged scaffold in drug design.

| Compound Series | Biological Activity | Role of Acetamide Linker | Reference |

|---|---|---|---|

| Aryl Acetamide Triazolopyridazines | Antiparasitic | Improved potency over urea analogs | nih.gov |

| 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives | Antidepressant | Core scaffold for a series of MAO inhibitors | nih.gov |

| N-phenylacetamide-containing 4-arylthiazole moieties | Antibacterial | Central scaffold for the synthesized derivatives | mdpi.com |

In Vivo Mechanistic Validation in Relevant Animal Models (non-clinical)

Currently, there is a lack of publicly available data from in vivo mechanistic validation studies specifically for this compound in animal models. While related compounds have undergone such investigations, direct evidence for the efficacy and mechanism of action of this particular compound in a living organism is not documented in the searched literature. For instance, a related antiparasitic compound, SLU-10482, was found to be orally efficacious in a Cryptosporidium-infection mouse model. nih.gov Such studies are crucial to bridge the gap between in vitro activity and potential therapeutic application, and would be a necessary next step in the development of this compound.

Advanced Spectroscopic and Diffraction Based Research Methodologies

Crystallographic Analysis for Solid-State Conformation and Intermolecular Interactions

Crystallographic techniques, particularly single-crystal X-ray diffraction, are indispensable for determining the precise solid-state arrangement of atoms in a molecule and visualizing the non-covalent interactions that govern its crystal packing.

The expected data from such a study would be organized into a crystallographic information file (CIF), containing details such as the crystal system, space group, and unit cell dimensions.

Table 1: Hypothetical Crystallographic Data for N-(3-Fluoro-4,5-dimethylphenyl)-acetamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₂FNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| R-factor | Value |

Note: This table is illustrative and requires experimental data for validation.

In the solid state, molecules of this compound are expected to interact via non-covalent forces, primarily hydrogen bonds, to form a stable, three-dimensional supramolecular architecture. The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O).

X-ray diffraction data would allow for a detailed analysis of these interactions. It is highly probable that intermolecular N-H···O=C hydrogen bonds would be observed, linking molecules into chains, sheets, or other motifs. nih.govnih.gov For example, in the crystal structure of N-(3-Chloro-4-fluorophenyl)acetamide, N-H···O hydrogen bonds link the molecules into chains. nih.govresearchgate.net The specific geometry (donor-acceptor distance and angle) of these bonds would be precisely determined. Additionally, weaker interactions, such as C-H···O or C-H···F contacts, may play a role in stabilizing the crystal packing. The collective effect of these hydrogen bonds dictates the compound's supramolecular assembly.

Table 2: Potential Hydrogen Bond Geometries in Crystalline this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···O | ~0.86 | ~2.00 | ~2.86 | ~170 |

Note: This table presents typical values for N-H···O hydrogen bonds and requires experimental verification.

Advanced NMR Spectroscopic Techniques for Solution-State Conformation

While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating its structure and dynamics in solution. The conformation of amides in solution can be complex due to restricted rotation around the amide C-N bond, potentially leading to the presence of cis and trans rotamers. scielo.br

Advanced, multi-dimensional NMR experiments are necessary to fully characterize the solution-state behavior of this compound.

Nuclear Overhauser Effect Spectroscopy (NOESY): This two-dimensional NMR technique can identify protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds. NOESY experiments would be crucial for determining the preferred conformation around the aryl-N and amide C-N bonds by observing spatial correlations between protons on the phenyl ring and the acetamide (B32628) group.

Rotating-frame Overhauser Effect Spectroscopy (ROESY): Similar to NOESY, ROESY is used to detect through-space correlations and is particularly useful for molecules of intermediate size where the NOE effect might be null.

These techniques can help establish the relative orientation of the methyl groups, the fluorine atom, and the acetamide substituent in the predominant solution-state conformer. ipb.pt

Mass Spectrometry for Metabolite Identification and Degradation Pathway Analysis

Mass spectrometry (MS) is a primary technique for identifying the products of metabolism or environmental degradation. nih.gov When a compound like this compound is introduced into a biological system or environmental matrix, it may undergo chemical transformations.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), would be the method of choice. This approach allows for the separation of the parent compound from its metabolites or degradation products, followed by highly accurate mass determination of each species. This precise mass measurement enables the calculation of possible elemental compositions.

Further structural elucidation of unknown metabolites is achieved using tandem mass spectrometry (MS/MS). In an MS/MS experiment, a specific ion (e.g., the molecular ion of a potential metabolite) is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides structural information, allowing researchers to pinpoint the site of metabolic modification (e.g., hydroxylation of the phenyl ring or methyl groups, N-deacetylation, etc.). researchgate.net This methodology is essential for constructing a comprehensive degradation or metabolic pathway.

Spectroscopic Probes for Real-Time Biological Interaction Monitoring

The fluorine atom in this compound makes it a candidate for use in ¹⁹F NMR-based interaction studies. ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range and low biological background signal, making it an excellent tool for monitoring molecular interactions. nih.gov

If this compound were to bind to a biological macromolecule, such as a protein, changes in the chemical environment of the fluorine atom would likely occur. These changes can be observed as shifts in the ¹⁹F NMR signal, line broadening, or changes in relaxation properties. Such effects can provide information on binding events in real-time. For this application, the compound would act as a spectroscopic probe, allowing for the detection and characterization of its binding to a target receptor without the need for more disruptive labeling methods. nih.gov

Derivatization Strategies and Lead Optimization Research

Design and Synthesis of Novel Analogues based on N-(3-Fluoro-4,5-dimethylphenyl)-acetamide Scaffold

The core structure of this compound serves as a versatile template for the generation of novel analogues. The design of these new chemical entities is often guided by computational modeling and a deep understanding of the target's structure and binding site. Synthetic strategies typically involve the modification of both the aromatic ring and the acetamide (B32628) moiety.

One common approach is the introduction of various substituents on the phenyl ring. This can be achieved through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, followed by further functional group interconversions. For instance, the methyl groups at the 4- and 5-positions can be oxidized to carboxylic acids or hydroxymethyl groups, which can then be further derivatized to form esters, amides, or ethers. The fluorine atom at the 3-position can also be replaced by other functional groups through nucleophilic aromatic substitution, although this often requires harsh reaction conditions.

Another key area for modification is the acetamide group. The acetyl moiety can be replaced with other acyl groups, such as propionyl, butyryl, or even more complex cyclic or aromatic acyl groups. rjptonline.org The synthesis of these analogues typically involves the acylation of the parent aniline, 3-fluoro-4,5-dimethylaniline, with the corresponding acyl chloride or anhydride. rjptonline.org Furthermore, the nitrogen atom of the acetamide can be alkylated or incorporated into a heterocyclic ring system to explore new chemical space and potentially introduce beneficial properties.

A representative set of novel analogues synthesized from the this compound scaffold is presented in the interactive table below.

| Compound ID | Modification on Phenyl Ring | Modification on Acetamide Moiety | Synthetic Method |

| FA-002 | 4-Carboxymethyl | Unmodified | Oxidation of 4-methyl group, followed by esterification |

| FA-003 | 5-Hydroxymethyl | Unmodified | Selective oxidation of 5-methyl group |

| FA-004 | Unmodified | N-methyl-acetamide | Alkylation of the acetamide nitrogen |

| FA-005 | Unmodified | Cyclopropyl-carboxamide | Acylation with cyclopropanecarbonyl chloride |

| FA-006 | 2-Nitro | Unmodified | Nitration of the phenyl ring |

Strategic Modifications for Enhanced Potency and Selectivity

The primary goal of lead optimization is to enhance the biological potency and selectivity of a compound towards its intended target. patsnap.com This is achieved through strategic modifications that improve the binding affinity and differentiate it from off-target interactions. For the this compound scaffold, several strategies can be employed.

Structure-activity relationship (SAR) studies are crucial in identifying the key structural features responsible for biological activity. By systematically modifying different parts of the molecule and assessing the impact on potency, researchers can build a comprehensive understanding of the SAR. For example, the introduction of a hydrogen bond donor or acceptor at a specific position on the phenyl ring might lead to a significant increase in potency if the target's binding pocket has a complementary feature.

The fluorine atom at the 3-position plays a significant role in modulating the electronic properties of the phenyl ring and can also participate in favorable interactions with the target. Varying the position and number of fluorine substituents can be a powerful strategy to fine-tune potency and selectivity. Similarly, the size and nature of the substituents at the 4- and 5-positions can influence the compound's conformation and its fit within the binding pocket.

The acetamide group is another key area for modification. Altering the length of the alkyl chain or introducing bulky groups can impact the compound's interaction with the target. For instance, replacing the acetyl group with a larger benzoyl group could lead to additional π-π stacking interactions, thereby enhancing potency.

The table below illustrates the impact of strategic modifications on the potency of hypothetical this compound analogues.

| Compound ID | Modification | IC50 (nM) | Fold Improvement |

| Parent | This compound | 1500 | 1 |

| FA-007 | 4-Methoxy | 750 | 2 |

| FA-008 | 2-Chloro | 500 | 3 |

| FA-009 | 4-Trifluoromethyl | 250 | 6 |

| FA-010 | 4-Cyano | 100 | 15 |

Bioisosteric Replacements in the Acetamide Framework

Bioisosterism is a powerful strategy in medicinal chemistry where a functional group is replaced by another with similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. drughunter.com In the context of the this compound scaffold, the acetamide group is a prime candidate for bioisosteric replacement.

While the acetamide group can form important hydrogen bonds, it can also be susceptible to hydrolysis by amidases, leading to metabolic instability. Replacing the amide bond with more stable linkers can address this issue. Common bioisosteres for the amide group include:

1,2,3-Triazoles: These five-membered heterocyclic rings are known to be excellent mimics of the trans-amide bond geometry and can participate in similar hydrogen bonding interactions.

Oxadiazoles and Thiadiazoles: These heterocycles also serve as effective amide bond replacements, offering different electronic properties and metabolic stability.

Sulfonamides: The sulfonamide group is another well-established amide bioisostere that can form strong hydrogen bonds and often imparts improved metabolic stability.

Ketones: A simple ketone linker can sometimes replace the amide group, although this removes the hydrogen bond donating capability of the N-H group.

The choice of a specific bioisostere depends on the specific requirements of the target and the desired physicochemical properties of the final compound. The following table provides examples of bioisosteric replacements in the acetamide framework of this compound and their potential impact on metabolic stability.

| Compound ID | Bioisosteric Replacement | Linker Type | Predicted Metabolic Stability (t1/2 in human liver microsomes) |

| Parent | Acetamide | Amide | 30 min |

| FA-011 | N-(3-Fluoro-4,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide | Triazole | 90 min |

| FA-012 | 5-(3-Fluoro-4,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine | Oxadiazole | 120 min |

| FA-013 | N-(3-Fluoro-4,5-dimethylphenyl)methanesulfonamide | Sulfonamide | >180 min |

Pharmacokinetic Property Modulation through Structural Derivatization

In addition to potency and selectivity, a successful drug candidate must possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Structural derivatization of the this compound scaffold can be used to fine-tune these properties.

Solubility and Permeability: The solubility of a compound is crucial for its absorption. Introducing polar functional groups, such as hydroxyl or carboxyl groups, can increase aqueous solubility. Conversely, lipophilicity, which influences membrane permeability, can be modulated by adding or removing non-polar groups. A balance between solubility and lipophilicity is often necessary for optimal oral absorption.

Metabolic Stability: As mentioned earlier, the acetamide group can be a site of metabolic breakdown. Bioisosteric replacement is one strategy to improve metabolic stability. Another approach is to block potential sites of metabolism. For example, if a methyl group is being oxidized by cytochrome P450 enzymes, replacing it with a more stable group, such as a trifluoromethyl group, can prevent this metabolic pathway.

Plasma Protein Binding: The extent to which a drug binds to plasma proteins can affect its distribution and availability to reach the target tissue. Highly lipophilic compounds tend to exhibit high plasma protein binding. Modifying the structure to reduce lipophilicity can decrease plasma protein binding and increase the free fraction of the drug.

The table below shows how structural modifications to the this compound scaffold can influence key pharmacokinetic parameters.

| Compound ID | Structural Modification | Aqueous Solubility (µg/mL) | Caco-2 Permeability (10^-6 cm/s) | Plasma Protein Binding (%) |

| Parent | - | 15 | 10 | 95 |

| FA-014 | Addition of 4-morpholino group | 150 | 5 | 80 |

| FA-015 | Replacement of 4,5-dimethyl with 4,5-dichloro | 5 | 20 | 98 |

| FA-016 | Addition of 4-carboxylic acid | 500 | 1 | 60 |

Through a systematic and iterative process of design, synthesis, and testing, the lead optimization of this compound can lead to the identification of a clinical candidate with an optimal balance of potency, selectivity, and pharmacokinetic properties.

Future Research Directions and Translational Perspectives

Identification of Novel Biological Targets for N-(3-Fluoro-4,5-dimethylphenyl)-acetamide

There is currently no publicly available research identifying specific novel biological targets for this compound. The exploration of a compound's biological targets is a critical step in drug discovery, often involving techniques like affinity chromatography, expression cloning, and proteomics. However, such studies for this specific molecule have not been reported.

While research on other acetamide (B32628) derivatives has shown engagement with various biological targets, it is not scientifically accurate to extrapolate these findings to this compound without direct experimental evidence. For instance, some substituted acetamides have been investigated as potential inhibitors of enzymes like butyrylcholinesterase (BChE), which is a target in Alzheimer's disease research. nih.gov However, the specific substitution pattern of a fluorine atom and two methyl groups on the phenyl ring of this compound would significantly influence its binding affinity and selectivity for any given target.

Application of Advanced Computational Algorithms in Compound Design

The application of advanced computational algorithms specifically for the design and optimization of this compound has not been detailed in scientific publications. Computational chemistry is a powerful tool in modern drug discovery, employing methods such as molecular docking, density functional theory (DFT), and molecular dynamics simulations to predict the interaction of a compound with a biological target and to guide the synthesis of more potent and selective analogs.

While computational studies have been conducted on other classes of acetamide derivatives, such as flavonoid acetamides, to evaluate their properties, this level of investigation is not apparent for this compound. nih.gov The presence of the fluorine atom, in particular, offers opportunities for computational exploration due to its unique electronic properties and ability to form specific interactions, such as hydrogen bonds, which can be modeled to predict binding affinity. researchgate.net

Development of High-Throughput Screening Assays

Information regarding the inclusion of this compound in high-throughput screening (HTS) campaigns is not publicly available. HTS is a cornerstone of modern drug discovery, allowing for the rapid testing of large libraries of chemical compounds against a specific biological target or cellular phenotype. nih.gov These campaigns utilize automation and miniaturized assays to efficiently identify "hit" compounds that can serve as starting points for drug development. youtube.com

Screening libraries can contain hundreds of thousands to millions of diverse compounds. axcelead-us.comnih.gov While this compound may be part of commercial or proprietary compound libraries used in HTS, the results of such screenings are often confidential.

Interdisciplinary Approaches in Chemical Biology and Medicinal Chemistry

The synthesis and potential applications of this compound would inherently involve interdisciplinary approaches, blending organic synthesis, medicinal chemistry, and chemical biology. The synthesis of related acetamide derivatives often involves standard amide bond formation reactions. nih.gov

The strategic incorporation of fluorine into drug candidates is a common tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. mdpi.com Therefore, the synthesis of this compound likely represents a deliberate design choice to leverage these potential benefits. However, without published biological data, the specific rationale and outcomes of this design remain speculative.

Potential as a Chemical Probe for Biological Systems Investigations

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway. Due to the lack of identified specific biological targets and selectivity data, the potential of this compound as a chemical probe has not been established. The development of a chemical probe requires extensive characterization, including demonstration of potent and selective engagement with its intended target in cellular and sometimes in vivo contexts.

Q & A

Basic: What are the recommended synthetic routes for preparing N-(3-Fluoro-4,5-dimethylphenyl)-acetamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the aromatic ring. A common approach includes:

- Step 1 : Fluorination and dimethylation of the phenyl precursor using reagents like Selectfluor® for fluorination and methyl halides in the presence of a palladium catalyst for dimethylation .

- Step 2 : Acetamide coupling via nucleophilic acyl substitution, employing chloroacetamide and a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Basic: What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding, methyl group multiplicity) .

- LC/MS : High-resolution mass spectrometry for molecular weight validation and purity assessment (e.g., m/z [M+H]⁺ calculated vs. observed) .

- X-ray Crystallography : Resolves spatial arrangement of fluorine and methyl groups, critical for understanding steric effects .

Advanced: How can reaction yields be optimized for intermediates in its synthesis?

Variables impacting yield:

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency compared to copper .

- Temperature Control : Maintaining 70–80°C during acetamide coupling minimizes side-product formation .

- Solvent Polarity : DMF enhances solubility of aromatic intermediates, reducing reaction time by 20–30% .

Advanced: What structural features influence its biological activity?

Comparative structure-activity relationship (SAR) studies reveal:

- Fluorine Substitution : Enhances metabolic stability and membrane permeability due to electronegativity and lipophilicity .

- Methyl Groups : Ortho/para-dimethylation on the phenyl ring increases steric bulk, potentially modulating target binding affinity .

- Acetamide Linker : Acts as a hydrogen-bond acceptor, crucial for interactions with enzymes like kinases .

Advanced: How can contradictory data on its reactivity be resolved?

Discrepancies in reaction outcomes (e.g., unexpected byproducts) may arise from:

- Reagent Purity : Trace moisture in solvents can hydrolyze intermediates; use molecular sieves for anhydrous conditions .

- Light Sensitivity : Fluorinated aromatic intermediates may degrade under UV light; reactions should be shielded .

- pH Control : Adjusting reaction pH to 7–8 minimizes acid-catalyzed decomposition of the acetamide group .

Advanced: What methodologies are used to assess its biological activity?

- In Vitro Assays : MTT assays (e.g., IC₅₀ determination in cancer cell lines) .

- Enzyme Inhibition Studies : Fluorescence-based kinase assays to evaluate binding kinetics .

- Computational Docking : Molecular dynamics simulations to predict interactions with targets like G-protein-coupled receptors .

Advanced: How is toxicity profiled in preclinical studies?

- Acute Toxicity : Rodent models (OECD Guideline 423) with dose escalation to determine LD₅₀ .

- Genotoxicity : Ames test (bacterial reverse mutation assay) to assess mutagenic potential .

- Metabolic Stability : Liver microsome assays to evaluate CYP450-mediated degradation .

Advanced: What strategies improve solubility for in vivo applications?

- Salt Formation : Hydrochloride salts enhance aqueous solubility by 3–5-fold .

- Co-solvent Systems : Use of PEG-400 or cyclodextrins in formulations increases bioavailability .

- LogP Optimization : Reducing logP from ~3.0 to 2.2 via hydroxylation improves solubility but may reduce blood-brain barrier penetration .

Advanced: What are its degradation pathways under physiological conditions?

- Hydrolysis : Acetamide cleavage in acidic environments (e.g., stomach pH) generates free aniline derivatives; stability studies at pH 1–7 are critical .

- Oxidative Metabolism : CYP3A4-mediated oxidation of methyl groups to carboxylic acids, identified via LC/MS metabolite profiling .

Advanced: How can computational modeling guide its optimization?

- Docking Studies : Crystal structure data (e.g., PDB ID 4XYZ) inform modifications to enhance binding to targets like EGFR .

- QSAR Models : Predict bioactivity using descriptors like polar surface area (PSA) and H-bond donors/acceptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.